molecular formula C20H22O3 B585954 trans-Diethyl Stilbestrol Acetate CAS No. 66320-32-9

trans-Diethyl Stilbestrol Acetate

Cat. No.: B585954
CAS No.: 66320-32-9
M. Wt: 310.393
InChI Key: KRQVPGASQFBKSX-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Diethyl Stilbestrol Acetate: is a synthetic nonsteroidal estrogen derivative belonging to the stilbene family. It is structurally related to diethylstilbestrol, a compound historically used for various medical purposes, including hormone therapy and cancer treatment. The acetate ester form enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Diethyl Stilbestrol Acetate typically involves the esterification of trans-Diethyl Stilbestrol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis .

Chemical Reactions Analysis

Types of Reactions: trans-Diethyl Stilbestrol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-Diethyl Stilbestrol Acetate is used as a reagent in organic synthesis, particularly in the preparation of other estrogenic compounds. It serves as a model compound for studying the reactivity and properties of stilbene derivatives .

Biology and Medicine: In biological research, this compound is used to study estrogen receptor interactions and the effects of synthetic estrogens on cellular processes. It has been investigated for its potential anticancer properties, particularly in hormone-responsive cancers such as breast and prostate cancer .

Industry: The compound is used in the pharmaceutical industry for the development of estrogenic drugs. It also finds applications in the production of veterinary medicines and as a growth promoter in livestock .

Mechanism of Action

trans-Diethyl Stilbestrol Acetate exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The activated receptor complex interacts with specific DNA sequences, promoting the expression of genes involved in cell growth, differentiation, and proliferation. The compound’s mechanism of action is similar to that of natural estrogens but with enhanced potency and stability due to its synthetic nature .

Comparison with Similar Compounds

Uniqueness: trans-Diethyl Stilbestrol Acetate is unique due to its enhanced stability and bioavailability compared to its parent compound, diethylstilbestrol. The acetate ester group provides increased resistance to metabolic degradation, resulting in prolonged biological activity. This makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-19(15-6-10-17(22)11-7-15)20(5-2)16-8-12-18(13-9-16)23-14(3)21/h6-13,22H,4-5H2,1-3H3/b20-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQVPGASQFBKSX-FMQUCBEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747623
Record name 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66320-32-9
Record name 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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